molecular formula C18H24N4O B13876680 4-[4-(Azepan-1-yl)quinazolin-7-yl]morpholine

4-[4-(Azepan-1-yl)quinazolin-7-yl]morpholine

Cat. No.: B13876680
M. Wt: 312.4 g/mol
InChI Key: DIBSTHXTIHLJHY-UHFFFAOYSA-N
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Description

4-[4-(Azepan-1-yl)quinazolin-7-yl]morpholine is a compound that belongs to the quinazoline derivatives family. Quinazoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications . This compound features a quinazoline core structure substituted with azepane and morpholine groups, which contribute to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 4-[4-(Azepan-1-yl)quinazolin-7-yl]morpholine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the quinazoline core: This can be achieved by cyclization reactions involving anthranilic acid derivatives and appropriate reagents.

    Introduction of the azepane group: This step involves the substitution of the quinazoline core with azepane using suitable reagents and conditions.

    Attachment of the morpholine group:

Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability, often using continuous flow chemistry techniques and automated synthesis platforms.

Chemical Reactions Analysis

4-[4-(Azepan-1-yl)quinazolin-7-yl]morpholine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-[4-(Azepan-1-yl)quinazolin-7-yl]morpholine involves its interaction with specific molecular targets and pathways. For example, in cancer research, quinazoline derivatives have been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these enzymes, the compound can disrupt cancer cell growth and induce apoptosis . Additionally, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of bacterial cell membranes .

Comparison with Similar Compounds

4-[4-(Azepan-1-yl)quinazolin-7-yl]morpholine can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinazoline derivatives.

Properties

Molecular Formula

C18H24N4O

Molecular Weight

312.4 g/mol

IUPAC Name

4-[4-(azepan-1-yl)quinazolin-7-yl]morpholine

InChI

InChI=1S/C18H24N4O/c1-2-4-8-22(7-3-1)18-16-6-5-15(13-17(16)19-14-20-18)21-9-11-23-12-10-21/h5-6,13-14H,1-4,7-12H2

InChI Key

DIBSTHXTIHLJHY-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC=NC3=C2C=CC(=C3)N4CCOCC4

Origin of Product

United States

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